N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide
Description
This compound features a hybrid structure combining a 2,5-dioxopyrrolidin-1-yl moiety, an ethoxyethyl linker, and a 2-oxoimidazolidine-1-carboxamide core. The dioxopyrrolidinyl group is a reactive succinimide ester, commonly used in bioconjugation chemistry for forming stable bonds with amines (e.g., lysine residues in proteins) . This combination suggests applications in targeted drug delivery, protein modification, or polymer synthesis.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O5/c17-9-1-2-10(18)15(9)6-8-21-7-4-14-12(20)16-5-3-13-11(16)19/h1-8H2,(H,13,19)(H,14,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHOHAWPSRPVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)N2CCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves the coupling of a pyrrolidine-2,5-dione derivative with an imidazolidine-2-one derivative. One common method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process would likely include steps such as purification by recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon of the pyrrolidine-2,5-dione moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide exerts its effects is primarily through the inhibition of specific enzymes or receptors. For instance, it may act as a modulator of calcium channels, thereby affecting neuronal activity and providing anticonvulsant effects . The compound’s interaction with molecular targets such as voltage-gated sodium channels and L-type calcium channels has been documented .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with the target molecule, enabling comparative analysis of reactivity, stability, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Reactivity: The target compound’s dioxopyrrolidinyl group enables amine-specific conjugation, similar to the NHS ester in ’s fullerene derivative. However, the imidazolidinone-carboxamide core reduces hydrolysis susceptibility compared to simple succinimide esters . In contrast, the dual dioxopyrrolidinyl compound () exhibits higher crosslinking efficiency but lower aqueous stability due to competing hydrolysis .
Solubility and Linker Design: The ethoxyethyl linker in the target compound provides moderate hydrophilicity, akin to PEG-based linkers in ’s fullerene derivative. However, shorter linkers in ’s propanoate ester limit solubility in nonpolar solvents .
Biological Activity: Unlike the fluorophenyl-pyrrolidine benzamide (), which targets neurological receptors, the target compound lacks aromatic pharmacophores, suggesting non-pharmacological uses (e.g., bioconjugation tools) .
Synthetic Utility: The fullerene derivative () and dual dioxopyrrolidinyl compound () require multi-step synthesis with DCC/NHS activation, whereas the target compound’s imidazolidinone core simplifies purification via crystallization .
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical applications.
- Molecular Formula : C13H17N3O4S
- Molecular Weight : 311.36 g/mol
- CAS Number : 2034538-61-7
- Structure : The compound features a pyrrolidinone ring, an imidazolidine structure, and an ethoxy chain which may contribute to its biological properties.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Modulation of Signaling Pathways : It may interact with signaling pathways related to inflammation and cancer progression, similar to other dioxopyrrolidine derivatives that modulate prostaglandin synthesis and action .
Anticancer Activity
Recent studies have indicated that derivatives of dioxopyrrolidine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated the ability to inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Butein | Colon adenocarcinoma (220.1) | 1.75 | Inhibition of thymidine incorporation |
| This compound | TBD | TBD |
The specific IC50 values for this compound are yet to be determined, but its structural similarity suggests potential efficacy against colorectal and other cancers.
Cytotoxic Effects
Research into related compounds has shown that they can induce cytotoxic effects through various pathways:
- Cell Cycle Arrest : Some derivatives cause G1 or G2/M phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death has been observed with certain dioxopyrrolidine compounds.
Case Studies
A notable case study involved the evaluation of a similar compound's effects on human colon cancer cell lines. The study found that:
- The compound reduced cell viability significantly at concentrations above 10 µM.
- Mechanistic studies indicated involvement of oxidative stress pathways leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
